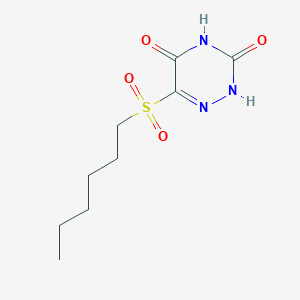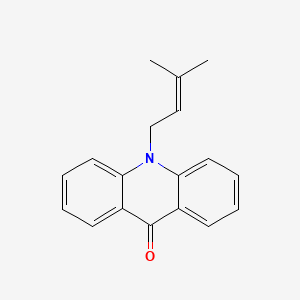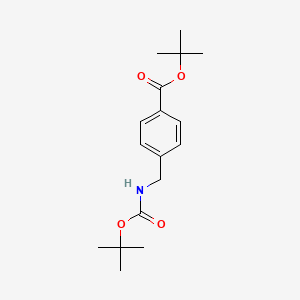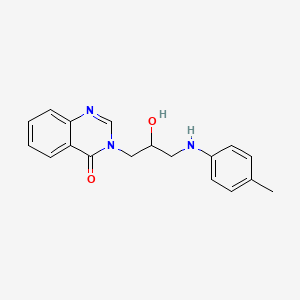
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy and p-tolylamino substituent, making it a unique molecule with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through nucleophilic substitution reactions, where the hydroxy group is replaced by the p-tolylamino group using reagents like p-toluidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The p-tolylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
p-Toluidine, other nucleophiles.Major Products Formed
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-tolylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and apoptosis.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a similar core structure but lacking the hydroxy and p-tolylamino substituents.
2-Hydroxyquinazolinone: A derivative with a hydroxy group at the 2-position.
3-Aminoquinazolinone: A derivative with an amino group at the 3-position.
Uniqueness
3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is unique due to the presence of both hydroxy and p-tolylamino groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
65971-10-0 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3 |
InChI 键 |
DFDRFVQZIVMSIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


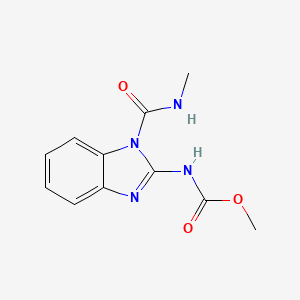
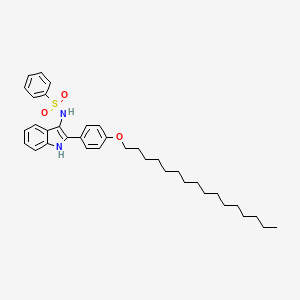
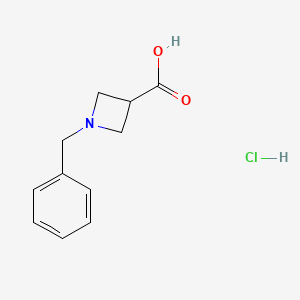
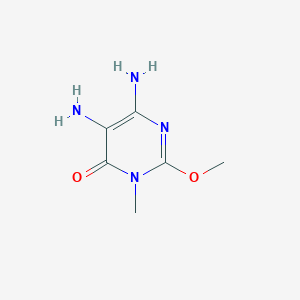
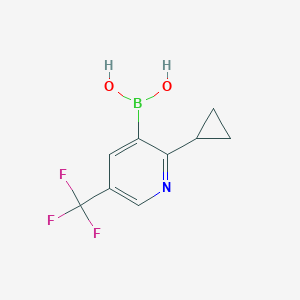
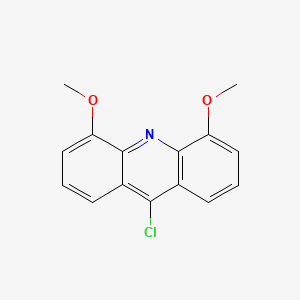

![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)

